PYR-41 inhibits E1's ability to activate ubiquitin via a two-step process involving adenylation and thioester bond formation [1]. It specifically blocks the second step, formation of the E1-ubiquitin thioester, without affecting the initial adenylation step [1].
Table 1: Key Biochemical Characteristics of this compound
| Characteristic | Description |
|---|---|
| Molecular Target | Ubiquitin-activating enzyme E1 (UBA1) [2] [3]. |
| Inhibition Type | Irreversible [3]. |
| Cellular Permeability | Cell-permeable [3]. |
| Key Biochemical Effect | Blocks E1-ubiquitin thioester formation; does not inhibit ubiquitin adenylation [1]. |
| Downstream Consequences | Inhibits K63-linked ubiquitination of TRAF6 and NEMO; attenuates degradation of IκBα and MKP-1 [2]. |
In dendritic cells (DCs), Angiotensin II (Ang II) induces activation and maturation. This compound treatment markedly attenuates these effects by interfering with ubiquitin-dependent signaling events [2].
Table 2: Effects of this compound on Ang II-Induced Dendritic Cell Activation
| Experimental Readout | Effect of Ang II (100 nM) | Effect of this compound Pre-treatment (1-5 μM) |
|---|---|---|
| Phenotypic Maturation | ↑ Expression of CD40, CD80, CD86, MHC II [2]. | ↓ Expression of co-stimulatory molecules [2]. |
| Cytokine Secretion | ↑ Production of IL-6, TNF-α, IL-12 [2]. | ↓ Cytokine secretion [2]. |
| T cell Proliferation | Enhances immunostimulatory capacity of DCs [2]. | Attenuates ability to stimulate T-cell proliferation [2]. |
The following diagram illustrates how this compound inhibits E1 and the subsequent impact on the NF-κB and MAPK signaling pathways in dendritic cells induced by Ang II:
This compound inhibits E1, blocking downstream signaling and dendritic cell activation.
This assay assesses the direct effect of this compound on the ubiquitination cascade.
This compound has been instrumental as a research tool to probe the role of ubiquitination in inflammatory processes. Its effect on stabilizing p53 and inducing apoptosis in cancer cells also highlights its potential as a candidate for anticancer therapy [1] [3].
Table 3: Comparison of E1 and Related Enzyme Inhibitors
| Inhibitor Name | Molecular Target | Primary Mechanism | Key Cellular Outcome |
|---|---|---|---|
| This compound | Ubiquitin E1 (UBA1) [3]. | Irreversible inhibitor; blocks E1-ubiquitin thioester formation [1]. | Stabilizes p53, inhibits NF-κB, blocks DC activation [2] [3]. |
| NSC624206 | Ubiquitin E1 (UBA1) [1]. | Inhibits E1-ubiquitin thioester formation [1]. | Prevents p27 ubiquitination, induces cell cycle arrest [1]. |
| Compound I | Multiple E1 enzymes (non-selective) [4]. | "Substrate-assisted inhibition"; forms dead-end covalent adduct with ubiquitin [4]. | Inhibits UAE-dependent ATP-PPi exchange and E1-E2 transthiolation [4]. |
| MLN4924 | NEDD8 Activating Enzyme (NAE) [4]. | "Substrate-assisted inhibition"; forms NEDD8-MLN4924 adduct [4]. | Disrupts cullin-RING ligase (CRL) activity, induces apoptosis [4]. |
The table below summarizes the fundamental technical characteristics of PYR-41.
| Property | Description |
|---|---|
| IUPAC Name | Ethyl 4-{(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate [1] |
| Molecular Formula | C17H13N3O7 [2] [3] [4] |
| Molecular Weight | 371.3 g/mol [2] [3] [4] |
| Chemical Structure | Image source: [5] |
| CAS Number | 418805-02-4 [2] [6] [7] |
| Mechanism of Action | Irreversible inhibitor of Ubiquitin-Activating Enzyme (E1) [2] [1] |
| Reported IC50 | < 10 µM (cell-free E1 ubiquitination assay) [2] [4] [5] |
| Primary Consequences | Blocks ubiquitination & proteasomal degradation; inhibits NF-κB activation; stabilizes p53; increases global protein sumoylation [2] [1] [5] |
This compound's inhibition of the central E1 enzyme has downstream effects on multiple critical cellular pathways and functions.
| Biological System | Observed Effect of this compound | Experimental Notes |
|---|---|---|
| In Vitro (General) | Inhibits E1~Ub thioester formation; blocks accumulation of ubiquitinated proteins; induces apoptosis [2] [5] | IC50 for E1-Ub thioester formation is ~10 µM [5]. |
| NF-κB Signaling | Attenuates activation; prevents IκBα ubiquitination and degradation [8] [9] [5] | In RAW264.7 macrophages, reduces TNF-α release post-LPS stimulation [9]. |
| p53 Pathway | Inhibits degradation, increasing p53 levels and transcriptional activity [2] [1] [3] | Leads to increased p21 levels and selective apoptosis in transformed cells [2]. |
| Dendritic Cell (DC) Activation | Attenuates Angiotensin II-induced maturation, cytokine secretion, and immunostimulatory capacity [8] | Used at 1-5 µM in pre-treatment for 30 minutes [8]. |
| Sepsis Model (In Vivo) | Reduces pro-inflammatory cytokines, organ injury, and improves survival in mice [9] | Administered intravenously at 5 mg/kg immediately post-sepsis induction [9]. |
Here are detailed methodologies for using this compound in cell-based assays, as cited in the literature.
This protocol outlines the use of this compound to study ubiquitination's role in Angiotensin II (Ang II)-induced dendritic cell activation.
Experimental workflow for studying DC activation.
This protocol describes the in vivo application of this compound in a mouse model of sepsis.
In vivo workflow for sepsis model study.
PYR-41 exerts its inhibitory effect through a multi-faceted mechanism targeting the ubiquitin-proteasome pathway.
Primary Target: this compound specifically inhibits ubiquitin-activating enzyme E1 (UBA1), the first enzyme in the ubiquitination cascade [1] [2] [3]. It irreversibly binds to UBA1, preventing the formation of the E1-ubiquitin thioester intermediate, which is essential for initiating ubiquitin transfer to downstream E2 conjugating enzymes [2] [3]. The inhibition occurs with an IC50 of less than 10 μM in cell-free assays [1] [2].
Alternative Mechanism: Research indicates this compound has a broader mechanism involving protein cross-linking [4]. The compound can covalently cross-link proteins, inhibiting not only UBE1 but also deubiquitinases (DUBs) and specific protein kinases like Bcr-Abl and Jak2 [4]. This cross-linking activity contributes to its overall biological effects by simultaneously inhibiting ubiquitination and deubiquitination processes.
The table below summarizes experimental data characterizing this compound's inhibitory activity:
| Parameter | Value / Measurement | Experimental Context |
|---|---|---|
| IC50 for E1 Inhibition | <10 μM [1] | Cell-free assay |
| 10 μM [2] | Inhibition of UAE-Ub thioester formation | |
| 6.4 μM [2] | Inhibition of [32P]-AMP:[α-32P]-ATP exchange | |
| Cellular Efficacy | 5-25 μM [2] | IC50 for reducing E1~Ub thioesters in cells |
| 50 μM [2] | Inhibits IL-1α-mediated NF-κB activation by >60% | |
| In Vivo Application | 5 mg/kg [5] [6] | Intravenous dose in septic mouse model (CLP) |
By inhibiting the apex of the ubiquitination cascade, this compound produces significant downstream biological effects, particularly in inflammatory and oncogenic pathways.
The diagram below illustrates how this compound interferes with the NF-κB activation pathway, a key mechanism underlying its anti-inflammatory effects:
Figure: this compound inhibits E1-mediated ubiquitination of IκBα, preventing its degradation and subsequent NF-κB activation, thereby reducing inflammatory gene expression [5] [7].
Objective: Confirm this compound directly inhibits E1 enzymatic activity. Methodology:
Objective: Evaluate this compound's efficacy in inhibiting inflammatory signaling. Methodology:
Objective: Determine therapeutic potential of this compound in systemic inflammation. Methodology:
This compound has been instrumental as a research tool, demonstrating that targeting ubiquitin E1 is a viable strategy for modulating inflammation and cancer-related pathways [5] [3]. However, its clinical translation faces challenges:
This compound is a cell-permeable, irreversible inhibitor of the Ubiquitin-Activating Enzyme (E1/UBA1) [1] [2]. It blocks the initial step of the ubiquitination cascade, preventing the ATP-dependent activation of ubiquitin and its subsequent transfer to E2 conjugating enzymes [2]. This inhibition has a direct impact on the NF-κB signaling pathway, as illustrated below:
This compound inhibits NF-κB signaling by blocking IκBα ubiquitination and degradation, and attenuating upstream signaling.
The following tables consolidate key quantitative data from studies on this compound.
Table 1: In Vitro Findings in Cell Cultures
| Cell Type | Stimulus | This compound Concentration | Key Findings on IκBα & NF-κB | Source |
|---|---|---|---|---|
| Mouse macrophage RAW264.7 cells | LPS | Dose-dependent (0-5 µM) | Prevented the reduction of IκBα protein levels; Inhibited TNF-α release. | [1] |
| HaCat cells (human keratinocyte) | TNF-α | Not Specified | Inhibited proteasomal degradation of IκBα; Reduced K63-linked ubiquitination of TRAF6 and NEMO. | [3] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Angiotensin II | 1 µM / 5 µM | Attenuated IκBα degradation; Decreased K63-linked ubiquitination of TRAF6 and NEMO. | [4] |
Table 2: In Vivo Efficacy in Disease Models
| Disease Model | Subject | This compound Dose & Route | Key Efficacy Findings | Source |
|---|
| Sepsis | C57BL/6 mice | 5 mg/kg, i.v. (immediately after CLP) | Restored IκBα levels in lungs. ↓ Serum TNF-α, IL-1β, IL-6. ↓ Organ injury markers (AST, ALT, LDH). Improved lung histology score. 10-day survival: 83% (vs. 42% in control). | [1] | | Atopic Dermatitis | DNCB-induced mice | Topical application | Reduced skin severity score and ear swelling. ↓ Serum IgE, IFN-γ, and TNF-α. | [3] |
Here are the methodologies used in the cited studies to evaluate this compound's effects.
1. Assessing IκBα Degradation and NF-κB Activation (In Vitro)
2. Evaluating Anti-inflammatory Effects (In Vivo - Sepsis Model)
PYR-41 inhibits the ubiquitin-activating enzyme (E1), disrupting the ubiquitin-proteasome system. This inhibition prevents the degradation of p53 and modulates key signaling pathways, leading to apoptosis.
| Key Mechanism | Biological Consequence | Experimental Evidence |
|---|---|---|
| E1 Enzyme Inhibition | Blocks ubiquitin activation, halting downstream ubiquitination cascade [1] [2]. | In vitro ubiquitination assays show blocked ubiquitin-thioester formation [3]. |
| p53 Protein Stabilization | Prevents constitutive p53 degradation, increasing nuclear p53 levels and transcriptional activity [1]. | Immunoblotting shows p53 accumulation; transcriptional assays show increased activity of p53 target genes [1] [4]. |
| Activation of Apoptotic Pathways | Stabilized p53 transactivates pro-apoptotic genes (e.g., PUMA, Bax), triggering the intrinsic mitochondrial pathway [5]. | Increased Bax, Caspase-9 activation, and apoptotic cell death measured in this compound-treated prostate cancer cells [4]. |
| Modulation of NF-κB Signaling | Attenuates cytokine-induced NF-κB activation by inhibiting non-proteasomal (K63-linked) ubiquitination of TRAF6, shifting balance toward apoptosis [6] [1]. | Reduced NF-κB reporter activity; decreased K63-ubiquitination of TRAF6 and NEMO observed in dendritic cells [6]. |
Figure 1: this compound inhibits E1 to stabilize p53 and induce apoptosis.
For researchers, key quantitative findings and experimental conditions are summarized below.
| Parameter | Details/Values | Context / Cell Model |
|---|---|---|
| Working Concentration | 5 - 50 µM [2] | In vitro cell-based assays (e.g., RPE, U2OS, RAW 264.7, LNCaP) [2] [4]. |
| In Vivo Dose | 5 mg/kg (intravenous) [2] | Murine sepsis model; reduced proinflammatory cytokines (TNF-α, IL-1β, IL-6) and organ injury markers [2]. |
| Key Readouts | p53 and Caspase-9 activation [4]; Reduction of high-MW ubiquitinated proteins [2]; NF-κB activity [6] [1]. | Measured via immunoblotting, reporter assays, and flow cytometry. |
| Solubility & Storage | DMSO (>18.6 mg/mL); Ethanol (≥0.57 mg/mL). Aliquot and store at -20°C [2]. | Stable for short-term (2-4 weeks); avoid repeated freeze-thaw cycles [2]. |
A general workflow for studying this compound's effect on p53-mediated apoptosis is as follows:
Figure 2: Experimental workflow for this compound treatment and analysis.
This compound has demonstrated utility beyond basic mechanism studies, showing promise in disease models and combination strategies.
PYR-41 is a pioneering, cell-permeable inhibitor of the ubiquitin-activating enzyme (E1), which acts at the initial step of the ubiquitin-proteasome pathway. By selectively targeting E1, this compound effectively blocks ubiquitination, a critical post-translational modification involved in protein degradation, signal transduction, and inflammation. This makes it a valuable tool for researching cancer, inflammatory diseases, and sepsis. This compound is noted for its irreversible inhibition mechanism and its ability to paradoxically increase cellular sumoylation while blocking ubiquitination.
The table below summarizes the fundamental chemical properties and solubility profile of this compound, which are essential for planning experiments.
| Property | Specification |
|---|---|
| Chemical Name | ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate [1] |
| CAS Number | 418805-02-4 [1] [2] [3] |
| Molecular Formula | C17H13N3O7 [1] [2] [3] |
| Molecular Weight | 371.3 g/mol [1] [2] [3] |
| Physical Appearance | Solid, brown to red powder [1] [3] |
| Recommended Storage | -20°C (desiccated) for powder; -80°C for DMSO stock solutions [1] [3] [4] |
| Solubility in DMSO | ≥ 18.55 mg/mL (50 mM) to 74 mg/mL (199.29 mM) [1] [2] [4] |
| Solubility in Water | Insoluble [1] [2] [4] |
| Solubility in Ethanol | Insoluble or slightly soluble (≥0.57 mg/mL with ultrasonic) [1] [2] |
For cell-based assays, this compound is typically prepared as a concentrated stock solution in DMSO.
For animal studies, this compound can be administered intravenously. The following formulation has been validated for in vivo use [2] [7].
The following diagram summarizes the workflow for preparing both in vitro and in vivo solutions of this compound.
This protocol is adapted from studies investigating the inhibition of ubiquitin-thioester formation and NF-κB signaling [1] [2].
This protocol is based on a study demonstrating the efficacy of this compound in a mouse model of sepsis [7].
This compound exerts its effects by covalently targeting the active site cysteine of the ubiquitin-activating enzyme (E1), thereby inhibiting the initial step of ubiquitin activation and transfer. The diagram below illustrates its primary mechanism and downstream cellular consequences.
| Experimental Model | Key Findings | Reference |
|---|---|---|
| In Vitro (RAW264.7 cells) | At 10-20 μM, restored IκBα protein levels and inhibited TNF-α release after LPS stimulation. | [1] [7] |
| In Vitro (Various cells) | Inhibited E1-Ub thioester formation (IC₅₀ = 10 μM) and ATP-[32P]-AMP exchange (IC₅₀ = 6.4 μM). | [2] |
| In Vivo (Septic mice) | 5 mg/kg IV dose reduced serum TNF-α, IL-1β, IL-6 by >77%; attenuated organ injury; improved 10-day survival from 42% to 83%. | [7] |
| Mechanistic Insight | Blocks ubiquitin-thioester formation but has no effect on ubiquitin adenylation. | [8] |
PYR-41 is a cell-permeable, irreversible small-molecule inhibitor that specifically targets the ubiquitin-activating enzyme E1 (UBA1) [1] [2] [3]. It inhibits the initial step of the ubiquitination cascade, thereby preventing the ATP-dependent activation of ubiquitin and its subsequent transfer to E2 conjugating enzymes [4] [5]. This action has several key consequences:
The following protocols are synthesized from multiple research applications.
This is a standard protocol for investigating the role of ubiquitination in pathways like NF-κB activation.
Materials
Methodology
This protocol is adapted from studies investigating the immunomodulatory role of this compound in dendritic cells [1] [7].
Materials
Methodology
The table below summarizes key quantitative data from various experimental contexts.
| Cell Type / System | This compound Concentration | Treatment Duration | Key Observed Effects |
|---|---|---|---|
| L6 Myotubes [8] | 5 μM | 6 hours | Suppressed PDK1 protein levels |
| Primary Human Myotubes [8] | 5 μM | 6 hours | Increased HIF-1α abundance; Reduced PDK1 |
| Mouse Macrophages (RAW264.7) [6] | 5-25 μM | 4 hours (pre-treated 30 min before LPS) | Prevented IκBα degradation; Inhibited TNF-α release |
| Bone Marrow-Derived DCs (BMDCs) [1] | 1 μM, 5 μM | 30 min pre-treatment, then 16-24h with Ang II | Attenuated phenotype maturation (CD40, CD86) & cytokine secretion |
| DC Cross-Presentation Model [7] | 5 μM | Pre-treated prior to ovalbumin pulse | Impaired antigen cross-presentation and T cell priming |
| In vitro Enzymatic Assay [4] | IC₅₀ ~10 μM | 30 minutes | Inhibition of E1-Ub thioester formation |
| HEK293 Pyroptosis Model [9] | 50 μM | Not specified | Suppressed Gasdermin D NT-mediated cell death |
The following diagram illustrates the core mechanism of this compound and a generalized experimental workflow based on the protocols above.
PYR-41 is a cell-permeable small molecule inhibitor that selectively targets the ubiquitin-activating enzyme (E1), the common entry point for the vast majority of ubiquitination cascades [1] [2] [3]. By covalently modifying the E1 enzyme, this compound blocks the formation of the E1~Ubiquitin thioester intermediate, thereby inhibiting the entire downstream ubiquitination process [3] [4]. This application note details its use in experimental models, focusing on its efficacy in attenuating inflammation and organ injury in sepsis.
This compound specifically inhibits the E1 enzyme's activity by blocking the formation of the E1~Ubiquitin thioester conjugate, a crucial high-energy intermediate [3] [4]. This inhibition has several key consequences:
The following diagram illustrates the signaling pathway and the points of inhibition by this compound:
The therapeutic potential of this compound is demonstrated by its significant impact on survival and key biomarkers in a murine sepsis model (induced by Cecal Ligation and Puncture, CLP) [1] [2].
| Experimental Parameter | Vehicle (CLP) Group | This compound Treated (CLP) Group | Notes & Reference |
|---|---|---|---|
| 10-Day Survival | 42% | 83% | 5 mg/kg, i.v., immediately post-CLP [1] |
| Serum TNF-α | Significantly elevated | Significantly decreased | Measured 20h post-CLP, dose-dependent effect [1] [2] |
| Serum IL-6 | Significantly elevated | Significantly decreased | Measured 20h post-CLP, dose-dependent effect [1] [2] |
| Lung Apoptotic Cells | High | Significantly reduced | Measured by caspase-3 cleavage [1] [2] |
| Liver Injury (AST/ALT) | Significantly elevated | Significantly decreased | Markers of liver damage [1] [2] |
Data from a real-time ubiquitination assay (UbiReal) further confirm the direct and concentration-dependent inhibitory effect of this compound on the E1 enzyme [6].
| Assay Type | Target | Key Finding | Reference |
|---|---|---|---|
| In Vitro UbiReal FP Assay | E1 Ubiquitin-Activating Enzyme | Concentration-dependent inhibition of TAMRA-Ub conjugation to E1 (Z'=0.59, suitable for HTS) [6] | [6] |
| Cell-Based (RAW264.7) | LPS-induced TNF-α release | Dose-dependent inhibition of TNF-α release at 4h post-LPS stimulation [1] | [1] |
| Cell-Based (DCs) | Ang II-induced maturation | Inhibition of co-stimulatory molecule (CD40, CD80, CD86) upregulation at 1-5 µM [5] | [5] |
This protocol is adapted from studies demonstrating the efficacy of this compound in a murine model of polymicrobial sepsis [1] [2].
The workflow for this in vivo study is outlined below:
This protocol is used to study the anti-inflammatory mechanism of this compound in cell cultures [1] [2] [5].
This compound is a cell-permeable, small-molecule inhibitor that selectively targets the ubiquitin-activating enzyme (E1), blocking the formation of ubiquitin thioester intermediates and halting downstream ubiquitination events [1]. Mechanistic studies reveal that this compound specifically blocks ubiquitin-thioester formation but has no effect on ubiquitin adenylation [2].
The inhibition of ubiquitin-thioester formation by this compound has several downstream consequences:
This protocol enables researchers to monitor E1-E2 ubiquitin-thioester formation and assess this compound inhibition efficacy.
Pre-incubation setup:
Reaction assembly:
E2 transthioesterification:
Reaction termination:
Detection and analysis:
| Issue | Potential Cause | Solution |
|---|---|---|
| Weak or no thioester signal | This compound concentration too high | Titrate this compound (1-50 µM); include DMSO vehicle control [1] [2] |
| High background noise | Non-specific binding | Optimize detergent concentration (0.01-0.1% Tween-20); increase stringency washes [3] |
| Poor E2~Ub formation | E2 enzyme concentration too low | Titrate E2 concentration (0.1-2 µM); verify E2 activity independently [3] |
| Inconsistent inhibition | This compound solubility issues | Ensure fresh DMSO stock; avoid aqueous storage; include iodoacetamide in stop buffer [1] [4] |
For drug discovery applications, the ubiquitin-thioester formation assay can be adapted to high-throughput formats:
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen):
Nucleotide exchange assays: Monitor specific steps in E1 activation process [2]
The enables researchers to:
| Inhibitor | Molecular Target | Inhibition Mechanism | Key Applications |
|---|---|---|---|
| This compound | Ubiquitin E1 [1] | Blocks ubiquitin-thioester formation [2] | Ubiquitination cascade studies, NF-κB signaling [1] |
| TAK-243 | Ubiquitin E1 [5] | Adenosine sulfamate; forms dead-end complex [5] | Cancer research, selective inhibition studies [5] |
| NSC624206 | Ubiquitin E1 [2] | Blocks ubiquitin-thioester formation [2] | p27 ubiquitination studies [2] |
| NSC697923 | Ubc13 (E2 enzyme) [6] | Covalently modifies catalytic cysteine [6] | K63-linked ubiquitination, DNA damage response [6] |
When applying these assays, researchers should consider that this compound may exhibit some off-target effects on other ubiquitin regulatory enzymes, underscoring the importance of careful dose titration and appropriate control experiments [1].
The provides a valuable tool for investigating the initial steps of ubiquitin activation and conjugation. The protocols outlined here enable researchers to quantitatively assess E1 inhibition and its functional consequences across multiple experimental systems. When properly optimized with appropriate controls, this assay can yield important insights into ubiquitin pathway dynamics and facilitate screening for novel therapeutics targeting the ubiquitin-proteasome system.
This compound (4[4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester) represents the first cell-permeable inhibitor of ubiquitin-activating enzyme E1, playing a pivotal role in investigating the ubiquitin-proteasome system (UPS). The UPS constitutes a critical regulatory pathway for intracellular protein degradation, influencing essential cellular processes including cell cycle progression, inflammatory signaling, and apoptosis. As the initial and committing step in the ubiquitination cascade, E1 enzyme catalyzes ubiquitin activation using ATP, forming a thioester bond with ubiquitin before transferring it to E2 conjugating enzymes. This compound specifically targets this first step without affecting E2 enzymes, making it a valuable research tool for probing ubiquitination-dependent processes and potential therapeutic interventions in conditions characterized by dysregulated ubiquitination such as cancer, inflammatory diseases, and viral infections [1] [2].
The mechanistic specificity of this compound extends beyond simply blocking ubiquitin activation. Research indicates it potentially reacts with the active site cysteine of E1 through nucleophilic attack, effectively inhibiting both proteasome-dependent and proteasome-independent ubiquitination activities. This comprehensive inhibition disrupts multiple cellular signaling pathways, most notably the NF-κB pathway through prevention of IκBα ubiquitylation and proteasomal degradation, thereby revealing a potent anti-inflammatory mechanism [1]. Furthermore, this compound demonstrates additional effects on deubiquitinases (DUBs) and specific protein kinases, suggesting a complex pharmacological profile that researchers must consider when designing experiments and interpreting results [1].
This compound exerts its effects through a multi-faceted mechanism that disrupts the initial stages of ubiquitin activation. Biochemical studies demonstrate that this compound specifically blocks ubiquitin-thioester intermediate formation between E1 and ubiquitin, with an IC50 of approximately 10 μM, while showing no inhibitory activity against E2 enzymes [1]. This inhibition occurs without affecting the adenylation step of ubiquitin activation, indicating a targeted approach that specifically interrupts the transfer of activated ubiquitin to the E1 catalytic cysteine residue. The compound's ability to covalently modify the active site cysteine through potential nucleophilic attack contributes to its sustained inhibitory effects within cellular environments [3] [1].
The chemical structure of this compound contains electrophilic centers that make it susceptible to nucleophilic attack, particularly by cysteine thiol groups in the E1 active site. This reactivity underlies its mechanism as an irreversible inhibitor that forms a stable adduct with the enzyme, effectively shutting down the entire ubiquitination cascade. Interestingly, while this compound blocks ubiquitination reactions, it paradoxically leads to the accumulation of high molecular weight ubiquitinated proteins due to its additional inhibitory effects on certain deubiquitinases (DUBs), including USP5, creating a complex pharmacological profile that researchers must consider when interpreting experimental results [1].
Table 1: Key Molecular Effects of this compound and Their Functional Consequences
| Molecular Effect | Functional Outcome | Experimental Evidence |
|---|---|---|
| Inhibition of E1-Ub thioester formation | Blockade of entire ubiquitination cascade | IC50 = 10 μM in cell-free systems [1] |
| Prevention of IκBα degradation | Inhibition of NF-κB nuclear translocation & reduced inflammation | >60% attenuation of IL-1α-mediated NF-κB activation [1] |
| p53 stabilization | Activation of p53 transcriptional activity & apoptosis in transformed cells | Accumulation of p53 protein levels [1] |
| Inhibition of DUB activity | Accumulation of high MW ubiquitinated proteins | Inhibition of USP5 and other DUBs [1] |
| Reduction of proinflammatory cytokines | Decreased TNF-α, IL-1β, and IL-6 production | Significant reduction in septic mice [2] |
The functional consequences of this compound-mediated E1 inhibition extend across multiple cellular pathways. Most notably, this compound effectively attenuates NF-κB activation by preventing the downstream ubiquitylation and proteasomal degradation of IκBα, with studies demonstrating over 60% inhibition of IL-1α-mediated NF-κB activation at 50 μM concentration [1]. In sepsis models, this translates to significantly reduced serum levels of proinflammatory cytokines (TNF-α, IL-1β, and IL-6) and organ injury markers (AST, ALT, LDH), accompanied by improved survival rates from 42% to 83% in septic mice [2]. Additionally, this compound stabilizes p53 by inhibiting its ubiquitin-dependent degradation, activating the transcriptional activity of this tumor suppressor and enabling selective killing of transformed cells while sparing normal cells [1].
The anti-inflammatory properties of this compound have been demonstrated in various experimental models. In dendritic cells, this compound treatment markedly decreased Angiotensin II-induced phenotypic maturation, cytokine secretion, and immunostimulatory capacity by modulating key signaling pathways [4]. The compound effectively reduced K63-linked ubiquitination of TRAF6 and NEMO while inhibiting proteasomal degradation of IκBα and MKP-1, resulting in suppressed activation of NF-κB, ERK1/2, and STAT1 signaling pathways in dendritic cells induced by Ang II [4]. These findings underscore the therapeutic potential of E1 inhibition for immune-related pathologies and underscore the central role of ubiquitination in inflammatory signaling networks.
The cell-based protocol for investigating this compound in macrophage inflammation models provides critical insights into its anti-inflammatory mechanisms:
The critical parameters for success in this protocol include using fresh this compound preparations due to potential stability issues, maintaining DMSO concentrations below 0.1% to avoid solvent toxicity, and including appropriate controls for NF-κB activation assessment. The expected outcome is dose-dependent inhibition of TNF-α release and prevention of IκBα degradation, confirming effective E1 inhibition in cellular context [2] [1].
For dendritic cell studies, the protocol involves:
This protocol allows comprehensive assessment of this compound effects on dendritic cell maturation and function, with key applications in immunology and autoimmune disease research. The expected results include dose-dependent attenuation of costimulatory molecule upregulation and proinflammatory cytokine secretion in response to Ang II or LPS stimulation [4].
The UbiReal assay represents a sophisticated biochemical approach for real-time monitoring of ubiquitination using fluorescence polarization (FP) technology:
This high-throughput compatible assay provides excellent quantitative data on E1 inhibition potency, with reported Z' factor of 0.59 indicating robust assay suitability for drug discovery applications. The real-time monitoring capability allows comprehensive assessment of inhibition kinetics not possible with endpoint assays [5].
For animal studies, particularly in sepsis models, the following protocol has been established:
This protocol has demonstrated significant efficacy in improving survival and reducing end-organ damage in experimental sepsis, providing a validated approach for in vivo investigation of this compound therapeutic potential [2].
Table 2: Quantitative Inhibition Data for this compound Across Experimental Systems
| Assay Type | IC50/Effective Concentration | Experimental Conditions | Biological Outcome | Reference |
|---|---|---|---|---|
| E1-Ub thioester formation | IC50 = 10 μM | HI5 insect cells, 30 min incubation | Inhibition of UAE-Ub thioester intermediate | [1] |
| ATP-AMP exchange | IC50 = 6.4 μM | HI5 insect cells, TLC analysis | Inhibition of UAE-catalyzed [32P]-AMP:[α-32P]-ATP exchange | [1] |
| NF-κB activation | >60% inhibition at 50 μM | IL-1α-mediated activation | Prevention of IκBα degradation | [1] |
| Cell-based E1 inhibition | IC50 = 10-25 μM | Mammalian cells | Decreased E1~Ub thioesters | [1] |
| In vivo sepsis treatment | 5 mg/kg (IV) | C57BL/6 mice, immediate post-CLP | 83% survival vs 42% in controls | [2] |
| Dendritic cell inhibition | 1-5 μM | BMDCs, 30 min pretreatment | Attenuated costimulatory molecule expression | [4] |
| Viral inhibition (ZIKV) | Concentration-dependent | Vero cells, 24-48 h treatment | Reduced virus titres | [6] |
Beyond direct inhibition metrics, this compound demonstrates significant biological effects at cellular and organismal levels:
This diagram illustrates the key mechanistic pathway through which this compound exerts its anti-inflammatory effects by inhibiting E1-mediated ubiquitination of IκBα, thereby preventing NF-κB activation and subsequent proinflammatory gene expression. The critical intervention point shows how this compound blocks ubiquitin activation by E1, disrupting the signal transduction cascade that would normally lead to inflammatory cytokine production [2] [1].
This comprehensive workflow outlines the standardized approach for investigating this compound effects in cellular models, highlighting key stages from cell culture preparation through multi-faceted analytical endpoints. The workflow emphasizes the critical pretreatment step where this compound is administered 30-60 minutes before inflammatory stimulation, ensuring proper target engagement before pathway activation [2] [4].
Successful implementation of this compound protocols requires attention to several critical parameters:
Proper experimental design must include comprehensive controls to validate this compound specificity:
The versatile applications of this compound span multiple research areas, providing insights into diverse pathological processes:
This compound represents a versatile and valuable tool for investigating the physiological and pathological roles of ubiquitination across diverse research areas. The detailed protocols and data summarized in this document provide researchers with comprehensive guidance for implementing this compound studies in their specific experimental systems. The well-characterized inhibitory profile against E1 enzyme, combined with its cell permeability and demonstrated efficacy in both cellular and animal models, makes this compound particularly useful for probing ubiquitination-dependent processes in inflammation, infection, and cancer biology.
As research continues to elucidate the complex roles of ubiquitination in health and disease, this compound remains a foundational pharmacological tool for manipulating this crucial post-translational modification pathway. The continuing development of more specific E1 inhibitors builds upon the pioneering work conducted with this compound, highlighting its enduring significance in the ubiquitin-proteasome system research landscape.
The table below summarizes the critical storage conditions for this compound to ensure its stability and activity.
| Parameter | Specification |
|---|---|
| Recommended Storage Temperature | -20°C [1] [2] |
| State | Solid (lyophilized powder) |
| Solvent for Stock Solutions | DMSO [3] [1] |
| Stock Solution Concentration | Up to 74 mg/mL (199.29 mM) in DMSO [3] |
| Purity | ≥98% [1] [2] |
| Stability | Stable for up to 2 years when stored as recommended [3]. |
Key Handling Notes:
This compound is a cell-permeable, irreversible inhibitor of ubiquitin-activating enzyme E1. It blocks ubiquitination and subsequent proteasomal degradation, leading to effects such as the stabilization of p53 and induction of apoptosis [1] [2].
The following table summarizes key experimental data from the literature for use in cell-based assays.
| Assay Type | Cell Line / System | Working Concentration | Incubation Time | Key Findings / Effect |
|---|---|---|---|---|
| E1 Inhibition | HI5 insect cells (expressing human UAE) | IC~50~ = 10 µM [3] | 30 min [3] | Inhibition of E1-Ub thioester formation [3]. |
| E1 Inhibition | HI5 insect cells (expressing human UAE) | IC~50~ = 6.4 µM [3] | Not Specified | Inhibition of UAE-catalyzed (^{32})P-AMP:([α-^{32})P]-ATP exchange [3]. |
| Cell-Based Assay | Rat L6 myotubes | 50 µM [4] | 6 hours [4] | Increased HIF-1α abundance; reduced PDK1 protein levels [4]. |
| Cell-Based Assay | Primary Human Myotubes | 50 µM [4] | 6 hours [4] | Increased HIF-1α abundance [4]. |
| General Cell-Based Inhibition | Various (e.g., cancer cells) | 10 - 50 µM [3] | Varies | Blocks degradation of p53, inhibits NF-κB activation, induces apoptosis [3] [1]. |
This protocol is adapted from a 2024 study investigating PDK1 regulation [4].
Workflow: this compound Treatment in Myotubes
Materials and Reagents:
Step-by-Step Procedure:
The table below summarizes the key solubility data for this compound in different solvents, which is crucial for preparing your stock solutions [1] [2] [3].
| Solvent | Solubility | Notes and Protocols |
|---|
| DMSO | ≥ 46 mg/mL (≈123.89 mM) [3]; >18.6 mg/mL [1] | • Recommended solvent for stock solutions. • Use fresh, dry DMSO for best results, as it is hygroscopic [2] [3]. • Aliquot and store at –20°C; avoid repeated freeze-thaw cycles [1]. | | Ethanol | ≥ 0.57 mg/mL [1] | • Ultrasonic treatment can aid in dissolution [1]. | | Water | Insoluble [1] [2] [3] | • Not suitable for direct dissolution. |
The process of going from a stock solution to a working concentration in your assay involves critical steps to maintain solubility and compound activity. The diagram below outlines this workflow:
For in vivo studies, one validated formulation for a 2 mg/mL working solution is prepared as follows [2]:
Q1: My this compound is precipitating out of solution in my cell culture media. What should I do? This is likely due to the "aqueous shock" that occurs when the DMSO stock is added to the aqueous culture medium.
Q2: I am observing cytotoxic effects in my cells. Is this from this compound or the DMSO? You must rule out vehicle toxicity.
Q3: Can I use a solvent other than DMSO to avoid these issues? While DMSO is the gold standard, ethanol is a potential alternative with limitations.
This compound's off-target effects result from a broader mechanism than its intended action. While initially characterized as an E1 inhibitor, detailed evaluation revealed that this compound acts through a novel mechanism of covalent protein cross-linking [1].
The diagram below illustrates how this compound's cross-linking activity simultaneously affects both the ubiquitination and deubiquitination pathways.
To confirm whether an observed experimental effect is due to this compound's primary or off-target actions, you can use the following approaches and controls.
| Control Type | Purpose | Interpretation |
|---|---|---|
| TAK-243 (Selective E1 inhibitor) | To isolate effects caused specifically by E1 inhibition [3]. | If the effect is not reproduced by TAK-243, it is likely an off-target effect of this compound. |
| PR-619 (Broad-spectrum DUB inhibitor) | To test if inhibiting DUBs replicates the phenomenon [3]. | If PR-619 reproduces the effect, DUB inhibition is a likely cause. It can also be used to see if it suppresses this compound's effect [3]. |
If DUB inhibition is suspected, you can use these established methodologies to investigate DUB-substrate dynamics [4]:
Here are answers to frequently asked questions that might arise during your work with this compound.
Q: My experiment shows an unexpected accumulation of high molecular weight ubiquitinated proteins after this compound treatment. Is this normal? A: Yes, this is a documented finding. Although this compound blocks ubiquitination, its concurrent inhibition of DUBs prevents the cleavage and recycling of ubiquitin chains, leading to a paradoxical accumulation of polyubiquitinated proteins [1].
Q: I am studying dynein localization in mitosis. Could this compound's effects be confounded by off-target activity? A: Quite possibly. One study found that dynein relocalization induced by this compound (and the E2 inhibitor NSC697923) could be suppressed by the DUB inhibitor PR-619. This suggests that the observed effect is not solely due to inhibiting the ubiquitin chain initiation but involves an imbalance in deubiquitination [3].
Q: How can I determine if my observed phenotype is due to E1 or DUB inhibition? A: The most straightforward strategy is to use a more selective E1 inhibitor like TAK-243 as a control. If your phenotype disappears with TAK-243, it is likely a result of this compound's off-target effects [3].
Q: Are there any specific DUBs known to be inhibited by this compound? A: Research has shown that this compound can inhibit USP5 in vitro and has activity against several other (unspecified) DUBs in intact cells [1].
The table below summarizes effective concentrations of this compound from published research.
| Experimental System | Recommended Concentration | Key Observations / Effects |
|---|---|---|
| In Vitro (Cell-Free) E1 Enzyme Inhibition [1] | IC₅₀ < 10 μM | Specific block of ubiquitin-thioester formation [1]. |
| General Cell-Based Assays [2] [3] [4] | 10 - 50 μM | Inhibition of ubiquitination; accumulation of p53 and p21; induction of apoptosis [2] [4]. |
| Mouse Macrophage (RAW264.7) (Inflammation Model) [5] | 25 - 100 μM (in vitro) | Dose-dependent prevention of IκBα reduction and TNF-α release after LPS stimulation [5]. | | Z138 Cells (DUB Activity) [6] | 10 - 50 μM | Concentration-dependent decrease in deubiquitinase (DUB) activity; accumulation of ubiquitinated proteins [6]. | | In Vivo (C57BL/6 Mice) (Sepsis Model) [5] | 5 mg/kg (intravenous) | Reduced inflammation and organ injury; improved survival rates [5]. |
Issue 1: Lack of Expected Effect or Low Potency
Issue 2: High Cellular Toxicity or Non-Specific Effects
Issue 3: Handling and Solubility Problems
To confirm that this compound is working effectively in your system, you can use the following assays.
1. Verifying E1 Inhibition: In Vitro Thioester Assay This assay directly measures the formation of the E1-ubiquitin thioester intermediate.
2. Verifying Downstream Effects: Western Blot Analysis in Cells This is a common method to confirm the functional inhibition of the ubiquitin-proteasome pathway.
The following diagram illustrates where this compound inhibits the ubiquitination cascade and its key cellular consequences.
The table below summarizes specific problems you might encounter when using this compound, their potential causes, and recommended solutions.
| Problem | Possible Cause | Solution |
|---|
| Insufficient Ubiquitination Inhibition | Inhibitor concentration too low [1] | - Titrate concentration (common range: 5-50 µM in vitro) [1].
For monitoring this compound activity in real-time using fluorescence polarization (FP), you can follow this adapted protocol from the UbiReal platform [2].
Step 1: Reaction Setup
Step 2: Inhibitor Addition
Step 3: Baseline Measurement
Step 4: Reaction Initiation & Kinetics
Step 5: Data Analysis
Understanding how this compound works is crucial for troubleshooting and interpreting your results.
What is a typical working concentration for this compound? In vitro, concentrations between 5 and 50 µM are commonly used and have been validated in various cell lines. For in vivo studies in mice, a dose of 5 mg/kg intravenously has been reported [1].
My assay shows no signal. Is the problem my this compound? Not necessarily. First, confirm that your assay itself is working:
How should I store and handle this compound? Prepare stock solutions in DMSO or ethanol and store them at -20°C. Avoid repeated freeze-thaw cycles. Be mindful of its limited solubility in aqueous buffers, so ensure your final DMSO concentration is compatible with your experimental system (e.g., ≤0.5%) [1].
This compound is a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme (E1). Its primary mechanism involves blocking the formation of the Uba1~ubiquitin thioester conjugate, which is the initial step in the ubiquitination cascade. This action prevents the ubiquitin-mediated proteasomal degradation of proteins [1] [2] [3].
The diagram below illustrates the ubiquitination pathway and where this compound acts.
The effective concentration of this compound varies depending on the experimental model (in vitro or in vivo) and the specific cell line used. The tables below summarize the key dosing information.
In Vitro Cytotoxicity and Effective Dosing:
| Cell Line / System | Purpose / Assay | Effective Concentration | Key Findings / Cytotoxicity |
|---|---|---|---|
| HEK293 [3] | Cytotoxicity (CellTiter-Glo) | IC₅₀ = 22 µM | Measured loss of cell viability. |
| RPE, U2OS [1] | Ub~E1 thioester inhibition | IC₅₀ = 10-25 µM | Inhibited ubiquitin conjugate accumulation. |
| RAW 264.7 [1] [4] | Inhibition of NF-κB & cytokine release | 5 - 20 µM | Restored IκB expression; reduced TNF-α. |
| HCT-116 [5] | 3D culture viability (CellTiter-Glo) | 1 µM (5-FU as example) | Example of cytotoxic agent in 3D assay. |
| Z138 Cells [3] | DUB inhibition & protein accumulation | 10 - 50 µM | Caused concentration-dependent decline in DUB activity. |
In Vivo Dosing (Preclinical Model):
| Model | Disease Context | Dose & Route | Key Outcomes |
|---|---|---|---|
| C57BL/6 mice [1] [4] | Sepsis (Cecal Ligation & Puncture) | 5 mg/kg, intravenous (IV) | Significantly reduced pro-inflammatory cytokines and organ injury markers; improved 10-day survival from 42% to 83%. |
Here are detailed methodologies for key experiments involving this compound.
This protocol is useful for studying inflammation and cell survival.
Workflow:
Procedure:
Procedure:
Q1: My experiment shows high cytotoxicity at low concentrations of this compound. What could be wrong? A1: This is expected, as this compound itself is cytotoxic by design. The reported IC₅₀ for viability in HEK293 cells is 22 µM [3]. Ensure you are:
Q2: I am not observing the expected inhibition of protein degradation in my 3D cell culture. What should I check? A2: 3D cultures like organoids and hydrogels can pose diffusion barriers.
Q3: How specific is this compound for E1 inhibition? A3: While this compound is a selective E1 inhibitor with little activity against E2 and E3 enzymes at effective concentrations [3], it is important to note that it has shown "off-target" inhibition against some deubiquitinases (DUBs) like USP5, USP14, and UCH37 [3]. Always include secondary assays to confirm that your observed phenotypes are due to the inhibition of the ubiquitination process.
The half-maximal inhibitory concentration (IC50) is a crucial measure of a compound's potency, indicating the concentration needed to inhibit a biological process by half [1]. Accurate estimation depends heavily on your experimental design and data analysis.
The table below compares the two main definitions of IC50 to guide your choice of data fitting [2].
| IC50 Type | Definition | Best Used When... |
|---|---|---|
| Relative IC50 | Concentration at a response midway between the fitted upper and lower plateaus of the dose-response curve (Parameter 'c' in a 4-parameter logistic model) [3]. | There is no stable 100% control, or the estimate of the 50% control mean may have more than 5% error [2]. |
| Absolute IC50 | Concentration corresponding to a 50% reduction from the 100% control (the mean of the 0% and 100% assay controls) [2]. | The assay has an accurate, stable 100% control and can estimate the 50% control mean with less than 5% error [2]. |
For data analysis, the dose-response curve is typically fitted using a four-parameter logistic (4PL) regression model [3]:
Y = Min + (Max - Min) / (1 + (X / IC50)^Hill coefficient)
where Y is the response, and X is the inhibitor concentration [3].
This is a widely used method for determining drug toxicity and efficacy on adherent cells [4].
Key Steps & Critical Points [4]:
Here are solutions to common problems researchers face.
| Problem | Possible Causes | Solutions |
|---|
| Shallow or No Sigmoidal Curve | • Concentration range is too narrow or misses the IC50. • High background noise or low signal-to-noise ratio. | • Widen the concentration range in pre-experiments. • Ensure more than two data points are on the upper and lower plateaus [2]. | | Poor Replicate Reproducibility | • Inconsistent cell seeding density. • Edge effects in multi-well plates. • Improper pipetting or drug mixing. | • Count and adjust cells carefully during plating. • Use edge wells for PBS, not experimental data [4]. • Use calibrated pipettes and mix drug solutions thoroughly. | | High Background in Assay | • Incomplete removal of culture medium before solubilization. • Contaminated reagents. | • Aspirate all medium carefully after MTT incubation. Avoid touching the crystals [4]. • Prepare fresh MTT solution and store it protected from light [4]. | | IC50 Value is Context-Dependent | • Using cell-based assays for complex pathways with multiple receptors and co-factors [1]. | • For more precise, interaction-specific data, consider a biophysical method like Surface Plasmon Resonance (SPR) [1]. |
The table below summarizes the identified hazards and essential handling precautions for PYR-41 [1].
| Hazard Aspect | Specification / Precaution |
|---|---|
| Signal Word | Warning [1] |
| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction [1]. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302+P352: IF ON SKIN: Wash with plenty of water [1]. |
| Personal Protective Equipment (PPE) | Gloves, protective clothing, eye/face protection [1]. |
| Form | Solid, dark purple in color [1]. |
Proper storage is critical for maintaining the stability of this reagent.
| Property | Details |
|---|---|
| Short & Long-Term Storage | -20°C [2]. Store under desiccating conditions [2]. |
| Shipped At | Ambient temperature (can be shipped with ice) [2]. |
| Sensitivity | Light-sensitive [1]. |
| Solubility | Soluble in DMSO at 5 mg/mL with warming [1]. Soluble in DMSO to 50 mM [2]. |
| Molecular Weight | 371.3 g/mol (anhydrous) [2]. 425.40 g/mol (trihydrate form) [1]. |
| Purity | >98% [2]. |
For a visual summary, this diagram outlines the key steps for safe handling and emergency response.
This compound is used in cell-based and animal studies to investigate the role of ubiquitination. Here are example protocols from published research.
This compound has been used to inhibit cytokine release and NF-κB signaling in macrophages.
A study on septic mice provides a specific dosing and treatment protocol.
Q1: What is the specific molecular target of this compound? this compound is a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme (E1/Uba1). It inhibits the first step in the ubiquitination cascade, with a reported IC50 of 5 µM. It has little to no activity against E2 or E3 enzymes or caspases [1] [2] [4].
Q2: Besides inhibiting ubiquitination, what other cellular effects does this compound have? this compound has been observed to increase the sumoylation of proteins and can induce p53-mediated apoptosis, likely as a downstream consequence of inhibiting ubiquitin-dependent degradation [2].
Q3: How should I prepare and store a stock solution of this compound?
Q4: What is a key mechanistic effect of this compound in inflammation studies? this compound prevents the degradation of IκBα, an inhibitor of the NF-κB transcription factor. By blocking IκBα ubiquitination and subsequent degradation, this compound traps NF-κB in the cytoplasm, thereby inhibiting the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 [3] [4].
| Inhibitor Name | Primary Target | Mechanism of Action | Key Characteristics & Experimental Notes |
|---|
| PYR-41 | UBE1 (Ubiquitin E1 enzyme) [1] [2] [3] | Irreversible inhibitor; also causes protein cross-linking and inhibits deubiquitinases (DUBs) [2]. | - Broad-spectrum & pleiotropic effects due to upstream target [1].
When designing experiments and interpreting results, it's crucial to understand the practical implications of using each inhibitor.
A typical workflow for using these inhibitors to study protein ubiquitination involves pharmacological treatment followed by analysis. The diagram below outlines a general protocol applicable to this compound and other ubiquitin-proteasome system inhibitors.
Key Methodological Details:
This compound is a cell-permeable small molecule that irreversibly inhibits the ubiquitin-activating enzyme (E1/UBA1) [1]. Its primary mechanism involves blocking the formation of the E1-ubiquitin thioester bond, a critical step in ubiquitin activation, without affecting the initial ubiquitin adenylation [2] [3]. This inhibition leads to a global reduction in cellular protein ubiquitination [4] [5].
The diagram below illustrates the ubiquitination cascade and the specific step where this compound acts.
The efficacy of this compound is demonstrated through its impact on key cellular proteins and pathways in various models. The table below summarizes quantitative data from multiple studies.
| Experimental Model | Key Findings on Protein Levels/Processes | Concentration/Dose | Citation |
|---|---|---|---|
| Mouse Macrophages (RAW264.7) | Prevented LPS-induced IκBα degradation; inhibited TNF-α release | In vitro: 5-25 µM [4] | [4] |
| Septic Mice (CLP Model) | Restored lung IκBα levels; reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); improved 10-day survival from 42% to 83% | In vivo: 5 mg/kg (IV) [4] | [4] |
| Dendritic Cells | Inhibited Ang II-induced phenotypic maturation & cytokine secretion; reduced K63-linked ubiquitination of TRAF6 & NEMO | In vitro: 1-5 µM [6] | [6] |
| Biochemical Assay | Inhibited ubiquitin-thioester formation; IC50 ~5 µM [2] [5] | In vitro: IC50 = 5 µM [5] | [2] [5] |
Here is a detailed methodology for using Western blotting to validate this compound activity in cell-based experiments, based on the protocols described in the search results [4] [6].
Sample Preparation
Gel Electrophoresis & Transfer
Antibody Detection
Visualization & Analysis
This compound is a cell-permeable small molecule that selectively inhibits the ubiquitin-activating enzyme (E1), the first and most critical step in the ubiquitination cascade [1] [2]. This inhibition has a profound effect on the NF-κB signaling pathway, a central driver of inflammation in sepsis.
The diagram below illustrates how this compound exerts its therapeutic effect.
The following table consolidates key findings from preclinical studies on this compound in murine sepsis models.
| Therapeutic Outcome | Experimental Data | Animal Model & Dosing |
|---|---|---|
| Survival Rate | Increased 10-day survival from 42% (vehicle) to 83% (this compound) [1] [3]. | CLP-induced sepsis; 5 mg/kg IV, immediately after CLP [1]. |
| Systemic Inflammation | Significantly decreased serum levels of TNF-α, IL-1β, and IL-6 [1] [3]. | CLP-induced sepsis; 5 mg/kg IV, measured 20h post-CLP [1]. |
| Organ Injury Markers | Significantly reduced serum levels of AST, ALT, and LDH [1] [3]. | CLP-induced sepsis; 5 mg/kg IV, measured 20h post-CLP [1]. |
| Lung Injury | Attenuated lung injury, reduced myeloperoxidase (MPO) activity, and decreased apoptotic cells and caspase-3 cleavage [1]. | CLP-induced sepsis; 5 mg/kg IV, analyzed 20h post-CLP [1]. |
| Liver Injury | Ameliorated sepsis-associated liver dysfunction (SALD), reduced apoptotic hepatocytes, and decreased ROS production [4]. | CLP-induced sepsis; macrophage-specific UBA1 knockout mice and this compound treatment [4]. |
For researchers looking to replicate or build upon these studies, here is a summary of the key methodologies used in the cited literature.
The evidence strongly supports this compound as a valuable research tool for validating the ubiquitination pathway as a target for sepsis therapy. Its efficacy in improving survival and reducing organ injury in multiple studies makes it a compelling candidate [1] [4].
Further research is needed to refine its therapeutic window and explore its effects in different sepsis phases and models. The recent discovery of its role in the BMAL1/CLOCK-REV-ERBα axis in macrophages opens a new avenue for understanding how regulating the circadian clock pathway can modulate septic inflammation [4].
The key experimental findings on PYR-41's effects and the methods used to determine them are detailed below.
| Experimental Finding | Key Experimental Evidence | Supporting Experimental Protocols (from search results) |
|---|---|---|
| E1 Ubiquitin-Activating Enzyme Inhibition | IC₅₀ < 10 μM in cell-free assays; reduces E1~Ub thioester formation [1] [2] [3]. | E1 Thioester Assay: Rabbit/mouse E1 (∼250 ng) incubated with ³²P-ubiquitin in reaction buffer (50 mM Tris pH 7.4, 0.2 mM ATP, 0.5 mM MgCl₂) for 15 min at room temperature. Reactions stopped with non-reducing SDS-PAGE sample buffer, resolved by SDS-PAGE, and visualized via phosphoimaging [1] [4] [2]. |
| Inhibition of Deubiquitinases (DUBs) | Inhibits multiple DUBs (USP5, USP9x, USP14, UCH37, UCH-L3) in intact cells and purified USP5 in vitro [5]. | Not explicitly detailed in search results; general DUB activity in cells measured by decline in activity after 4h this compound (10-50 μM) treatment [5]. |
| Induction of Protein Cross-linking | Causes covalent cross-linking of proteins, paralleling inhibition of UBE1 and DUB enzymatic activity; also cross-links Bcr-Abl and Jak2 kinases [5]. | Co-treatment of cells with DTT (a reducing agent) completely abolishes this compound-induced accumulation of ubiquitinated proteins, suggesting a mechanism involving chemical reactivity [5] [1]. |
| Increase in Global Sumoylation | Observed increase in total sumoylation in cells, including in cells with a temperature-sensitive E1 [2] [3]. | Typically detected by immunoblotting whole-cell lysates using anti-SUMO antibodies. For instance, one study [6] used western blots of siRNA-depleted and FLAG-SUMO complemented U2OS lysates, probing with anti-FLAG antibody M2 as a comparison to various SUMO monoclonal antibodies. |
When using this compound in research to probe the relationship between ubiquitination and sumoylation, several practical factors are important:
The following diagram illustrates the complex mechanism of this compound and how its inhibition of the ubiquitin pathway leads to an increase in sumoylation.
This diagram shows this compound's primary inhibitory effects on the ubiquitin pathway (red). The dashed line represents the theorized crosstalk, where inhibition of ubiquitination may free up shared substrates or components, indirectly leading to increased sumoylation (blue).
Here are the core methodologies used in the cited research to verify PYR-41's target engagement.
This method directly assesses this compound's mechanism by examining its effect on specific steps of the E1 enzymatic reaction [1].
These assays verify that E1 inhibition by this compound functionally disrupts the ubiquitin-proteasome system in a cellular context.
The diagrams below summarize the molecular mechanism of this compound and the experimental workflow for cellular verification.
This compound's value is clear when compared to other common strategies for modulating the ubiquitin-proteasome system.
| Inhibitor | Primary Target | Mechanism of Action | Key Advantages / Applications |
|---|---|---|---|
| This compound | Ubiquitin-Activating E1 Enzyme | Irreversible inhibitor; blocks ubiquitin-thioester formation [1] [6] | Upstream, broad impact; inhibits non-proteasomal ubiquitination (e.g., K63-linked, TRAF6) [4] [7] |
| MLN4924 | NEDD8-Activating Enzyme (NAE) | Inhibits neddylation, inactivates cullin-RING E3 ligases (CRLs) [1] | More selective pathway inhibition; validated in cancer models [1] |
| Bortezomib | Proteasome | Reversibly inhibits the chymotrypsin-like activity of the 26S proteasome [1] | Clinically approved; validates UPS as target; induces ER stress [1] |
| NSC624206 | Ubiquitin-Activating E1 Enzyme | Inhibits ubiquitin-thioester formation (similar to this compound) [1] [2] | Confirms this compound's mechanism; useful as a tool compound for validation [1] [2] |
Irritant